molecular formula C10H18N2O B13107282 1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

Cat. No.: B13107282
M. Wt: 182.26 g/mol
InChI Key: RQWWNFZVPXCTDX-UHFFFAOYSA-N
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Description

1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is a heterocyclic compound featuring a unique structure that combines a pyrazine ring with a pyrrolo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminocyclohexane with acetic anhydride, followed by cyclization to form the desired pyrazine ring . The reaction conditions often require a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

    Substitution: N-bromosuccinimide in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated pyrazine rings.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or bind to receptors, altering cellular pathways. The exact pathways depend on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(6-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone

InChI

InChI=1S/C10H18N2O/c1-8-3-4-10-7-11(9(2)13)5-6-12(8)10/h8,10H,3-7H2,1-2H3

InChI Key

RQWWNFZVPXCTDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2N1CCN(C2)C(=O)C

Origin of Product

United States

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